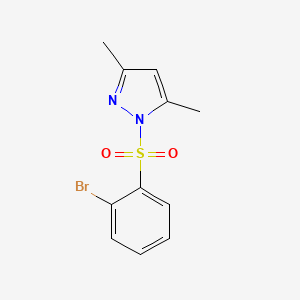

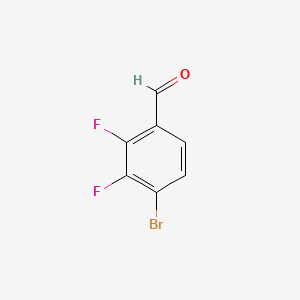

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

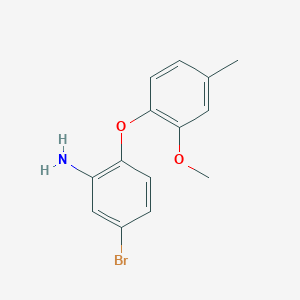

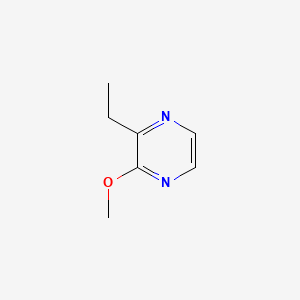

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide is a chemical compound with the molecular formula C9H8BrN3O2S . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide derivatives is based on the previous synthesis of 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H, (H2,11,14,15) . The molecular weight is 302.15 g/mol .Chemical Reactions Analysis

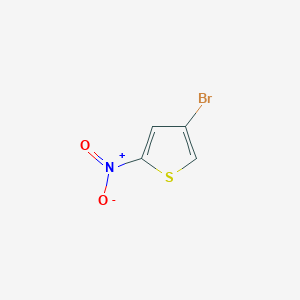

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.15 g/mol . It has a topological polar surface area of 86.4 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has two rotatable bonds .Aplicaciones Científicas De Investigación

Antileishmanial Structures

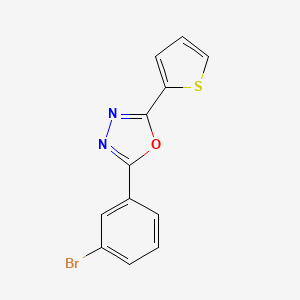

- Application Summary: This compound has been identified as a potential treatment for Leishmaniasis, a neglected disease responsible for about 56,000 deaths every year . The compound showed an active profile against Leishmania infantum and Leishmania amazonensis .

- Methods of Application: The compound was synthesized and its antileishmanial profile was evaluated through experimental data .

- Results: The profile of some compounds was similar to that of pentamidine, a drug used to treat Leishmaniasis, but with lower cytotoxicity . Molecular modeling evaluation indicated that changes in electronic regions, orientation, and lipophilicity of the derivatives could improve the interaction with the parasitic target .

Neurotoxic Potentials

- Application Summary: A study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Anti-tubercular Potential

- Application Summary: A study investigated the anti-tubercular potential of a newly synthesized derivative of the compound against Mycobacterium tuberculosis strain .

Imidazole Containing Compounds

Safety And Hazards

Direcciones Futuras

Despite its importance, there are no effective, safe, and proper treatments for leishmaniasis due to strain resistance and/or drug side-effects . Therefore, the synthesis, molecular modeling, cytotoxicity, and the antileishmanial profile of a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides are being studied .

Propiedades

IUPAC Name |

4-(4-bromopyrazol-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYMFNRNCUDOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649977 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide | |

CAS RN |

957034-91-2 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.